4-Amino Isomer Exhibits 23 nM IC50 Against hDGAT-1, Contrasting with Substantially Reduced Potency of 2-Amino Analog
In a systematic analysis of aminopyridine regioisomers as DGAT-1 inhibitors, the 4-amino analog demonstrated an IC50 value of 23 nM against human DGAT-1 and inhibited triglyceride synthesis with an IC50 of 99 nM [1]. In contrast, the 2-aminopyridine regioisomer exhibited substantially reduced potency in the same assay [1].
| Evidence Dimension | Inhibitory potency against human DGAT-1 |
|---|---|
| Target Compound Data | IC50 = 23 nM |
| Comparator Or Baseline | 2-Aminopyridine analog (IC50 substantially reduced, not explicitly quantified) |
| Quantified Difference | Substantial potency advantage for 4-amino over 2-amino regioisomer |
| Conditions | In vitro enzymatic assay using recombinant human DGAT-1 |
Why This Matters
This data directly confirms that the 4-amino substitution pattern is a critical determinant of high-affinity binding to DGAT-1, making 4-amino-2-hydroxypyridine the preferred regioisomer for developing potent DGAT-1 inhibitors.
- [1] Dow, R. L. et al. As part of a program to explore the key binding interactions between the core of 1 and DGAT-1. 2019. View Source
